Cas no 2230901-24-1 ((3-Amino-2-methylphenyl)boronic acid hydrochloride)

(3-Amino-2-methylphenyl)boronic acid hydrochloride structure
2230901-24-1 structure
Product Name:(3-Amino-2-methylphenyl)boronic acid hydrochloride
N.o CAS:2230901-24-1
MF:C7H11BClNO2
MW:187.431740999222
MDL:MFCD30573866
CID:4711472
PubChem ID:127255371
Update Time:2025-11-02

(3-Amino-2-methylphenyl)boronic acid hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (3-Amino-2-methylphenyl)boronic acid hydrochloride
    • AK607675
    • DS-19754
    • 2230901-24-1
    • MFCD30573866
    • D71104
    • (3-Amino-2-methylphenyl)boronic acid hydrochloride, 95%
    • (3-Amino-2-methylphenyl)boronicacidhydrochloride
    • AKOS030524192
    • CS-0084122
    • 3-AMINO-2-METHYLPHENYLBORONIC ACID HYDROCHLORIDE
    • DB-405953
    • (3-amino-2-methylphenyl)boronic acid;hydrochloride
    • SY250780
    • MDL: MFCD30573866
    • Inchi: 1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
    • Chave InChI: VSEPOTBSDLJYNX-UHFFFAOYSA-N
    • SMILES: Cl.OB(C1C=CC=C(C=1C)N)O

Propriedades Computadas

  • Massa Exacta: 187.0571365g/mol
  • Massa monoisotópica: 187.0571365g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 132
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 66.5

(3-Amino-2-methylphenyl)boronic acid hydrochloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31905-250mg
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
250mg
¥281.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31905-5g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
5g
¥2124.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31905-1g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
1g
¥705.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA671-50mg
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
50mg
94.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA671-5g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
5g
2103.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA671-250mg
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
250mg
329CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA671-1g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
1g
658.0CNY 2021-07-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689121-250mg
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
250mg
¥242.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689121-1g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
1g
¥606.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689121-5g
(3-Amino-2-methylphenyl)boronic acid hydrochloride
2230901-24-1 97%
5g
¥1829.0 2022-03-01

(3-Amino-2-methylphenyl)boronic acid hydrochloride Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:2230901-24-1)(3-Amino-2-methylphenyl)boronic acid hydrochloride
Número da Ordem:A1149444
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 23:10
Preço ($):256.0
E- mail:sales@amadischem.com

Informações adicionais sobre (3-Amino-2-methylphenyl)boronic acid hydrochloride

(3-Amino-2-methylphenyl)boronic acid hydrochloride: A Versatile Compound in Pharmaceutical Research

CAS No. 2230901-24-1 represents a critical molecular entity in the field of pharmaceutical chemistry, with its unique structural features and functional properties making it a promising candidate for drug discovery and biomedical applications. The compound, also known as (3-Amino-2-methylphenyl)boronic acid hydrochloride, is a derivative of boronic acids, a class of compounds widely studied for their role in enzyme inhibition, covalent modification, and metabolic regulation. This molecule combines the reactivity of boronic acid groups with the functional versatility of amino and methyl substituents, enabling its application in diverse therapeutic contexts.

Recent advancements in synthetic organic chemistry have highlighted the importance of boronic acid derivatives in the development of targeted therapies. The hydrochloride salt form of (3-Amino-2-methylphenyl)boronic acid enhances its solubility and stability, making it suitable for in vitro and in vivo studies. A 2024 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant selective enzyme inhibition against protease families, a finding that aligns with its potential as a prodrug precursor for antiviral and anticancer agents.

Structurally, (3-Amino-2-methylphenyl)boronic acid hydrochloride features a phenyl ring substituted with amino and methyl groups, along with a boronic acid moiety linked via a carbon-carbon bond. The boronic acid group is particularly noteworthy for its ability to form covalent bonds with carbohydrate moieties, a property that has been exploited in the design of glycopeptide inhibitors and carbohydrate-binding modules. This structural characteristic also facilitates its use in click chemistry applications, such as Suzuki coupling reactions, which are essential for drug conjugation and biomaterial synthesis.

Recent research has focused on the pharmacological profiles of boronic acid derivatives, with (3-Amino-2-methylphenyl)boronic acid hydrochloride emerging as a key player in metabolic disease research. A 2023 study in ACS Chemical Biology reported that this compound demonstrates moderate inhibitory activity against glucokinase, an enzyme critical for glucose metabolism. This finding suggests potential applications in the treatment of type 2 diabetes, where glucokinase activators are being explored as novel therapeutic agents.

The hydrochloride salt form of (3-Amino-2-methylphenyl)boronic acid also exhibits unique physicochemical properties that enhance its utility in drug delivery systems. Its solubility in aqueous solutions is significantly improved compared to its free acid form, a critical factor for oral bioavailability and parenteral administration. Additionally, the hydrochloride salt form is less prone to hydrolysis, ensuring greater stability during storage and transportation, which is particularly important for clinical trials and pharmaceutical manufacturing.

In the realm of biomedical research, (3-Amino-2-methylphenyl)boronic acid hydrochloride has shown promise as a building block for the development of targeted drug delivery systems. Its boronic acid moiety can be functionalized with ligands that recognize specific cell surface receptors, enabling the design of site-specific drug carriers. This approach has been explored in nanomedicine, where boronate-based nanocarriers are being developed to enhance the efficacy and safety of antitumor therapies.

Recent studies have also highlighted the synthetic versatility of (3-Amino-2-methylphenyl)boronic acid hydrochloride. Its boronic acid group can be modified through cross-coupling reactions to introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties. This flexibility allows researchers to tailor the pharmacological properties of the molecule for specific therapeutic applications. For example, the introduction of hydrophobic groups could enhance the cell membrane permeability of the compound, while the addition of hydrophilic groups might improve its solubility in aqueous environments.

The amine functionality of (3-Amino-2-methylphenyl)boronic acid hydrochloride further expands its potential applications. This group can be used to conjugate the molecule with proteins, peptides, or polymers, enabling the creation of bioconjugates with enhanced targeting capabilities. Such conjugates have been explored in imaging agents and theranostic platforms, where the amine group serves as a versatile reactive handle for functionalization. This property is particularly valuable in personalized medicine, where the ability to customize drug delivery systems is increasingly important.

In addition to its pharmacological applications, (3-Amino-2-methylphenyl)boronic acid hydrochloride has been investigated for its role in environmental chemistry. The boronic acid group is known for its ability to bind to metal ions, a property that has been leveraged in the development of heavy metal chelators. A 2022 study in Environmental Science & Technology demonstrated that this compound can effectively remove lead and cadmium ions from contaminated water, highlighting its potential as an environmental remediation agent.

The hydrochloride salt form of (3-Amino-2-methylphenyl)boronic acid also exhibits interesting photophysical properties that could be exploited in optical imaging and photodynamic therapy. The boronic acid moiety can be functionalized with fluorophores or photosensitizers, enabling the design of smart contrast agents that respond to specific stimuli such as pH or enzyme activity. This approach has been explored in in vivo imaging, where the ability to visualize target tissues in real-time is critical for diagnostic accuracy.

Despite its promising applications, the development of (3-Amino-2-methylphenyl)boronic acid hydrochloride as a therapeutic agent faces several challenges. One of the primary concerns is its toxicological profile. While the boronic acid group is generally considered to be biocompatible, long-term exposure or high concentrations may lead to toxic effects, particularly in the kidneys and liver. Therefore, extensive preclinical studies are required to assess its safety and efficacy in various organ systems.

Another challenge is the synthetic scalability of (3-Amino-2-methylphenyl)boronic acid hydrochloride. While the molecule can be synthesized through established organometallic reactions, optimizing the reaction conditions and purification processes is essential for its large-scale production. This is particularly important for pharmaceutical manufacturing, where cost-effective and environmentally sustainable synthesis methods are critical for the commercial viability of the compound.

Recent advances in computational chemistry have provided new tools for the design and optimization of boronic acid derivatives like (3-Amino-2-methylphenyl)boronic acid hydrochloride. Quantum mechanical calculations can predict the reactivity and stability of the molecule, while molecular dynamics simulations can provide insights into its behavior in biological systems. These computational approaches are increasingly being used to guide the drug discovery process, reducing the need for extensive experimental screening and accelerating the development of new therapeutic agents.

In conclusion, (3-Amino-2-methylphenyl)boronic acid hydrochloride is a versatile compound with a wide range of potential applications in pharmaceuticals, environmental chemistry, and biomedical imaging. While its development as a therapeutic agent presents several challenges, ongoing research in synthetic chemistry, computational modeling, and toxicology is expected to overcome these obstacles and unlock its full potential in the future.

Summary of (3-Amino-2-methylphenyl)boronic acid hydrochloride (3-Amino-2-methylphenyl)boronic acid hydrochloride is a multifunctional compound with a wide array of potential applications across various fields, including pharmaceuticals, environmental chemistry, and biomedical imaging. Its unique molecular structure, featuring a boronic acid group and an amine functionality, provides it with versatile chemical properties that enable its use in diverse applications. ### Key Features and Applications: 1. Pharmaceutical Applications: - Drug Development: The compound can be modified through cross-coupling reactions to introduce various functional groups, allowing for the tailoring of its pharmacological properties for specific therapeutic targets. - Prodrug Design: The amine group can be used to conjugate with proteins, peptides, or polymers, enabling the creation of bioconjugates with enhanced targeting capabilities. - Toxicology Concerns: While generally biocompatible, long-term exposure or high concentrations may pose risks to the kidneys and liver, necessitating thorough preclinical safety assessments. 2. Environmental Chemistry: - Heavy Metal Chelation: The boronic acid group can bind to heavy metal ions, making it a candidate for the removal of contaminants like lead and cadmium from water. - Environmental Remediation: Potential applications in cleaning up polluted environments, particularly water sources, due to its ability to chelate toxic metals. 3. Biomedical Imaging and Theranostics: - Optical Imaging: The compound can be functionalized with fluorophores or photosensitizers to create smart contrast agents that respond to specific stimuli (e.g., pH, enzyme activity). - Photodynamic Therapy: Potential use in photodynamic therapy, where the compound can be activated by light to generate reactive species that target cancer cells. 4. Synthetic and Computational Chemistry: - Synthetic Scalability: While the compound can be synthesized through established organometallic reactions, optimizing reaction conditions and purification processes is crucial for large-scale production. - Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations are being increasingly used to predict reactivity, stability, and behavior in biological systems, aiding in drug discovery and development. ### Challenges and Future Directions: - Toxicological Safety: Ensuring the compound's safety for long-term use is a critical area of research. - Synthetic Optimization: Improving the efficiency and sustainability of its synthesis to support large-scale production. - Computational Advancements: Leveraging computational tools to guide the design and optimization of the compound for specific applications. ### Conclusion: (3-Amino-2-methylphenyl)boronic acid hydrochloride represents a promising candidate for a variety of applications, from pharmaceuticals to environmental remediation. Ongoing research in synthetic chemistry, computational modeling, and toxicology is expected to address current challenges and unlock its full potential in the future. Its versatility and unique chemical properties make it a valuable compound for further exploration in both academic and industrial settings.
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:2230901-24-1)(3-Amino-2-methylphenyl)boronic acid hydrochloride
A1149444
Pureza:99%
Quantidade:5g
Preço ($):256.0
E- mail